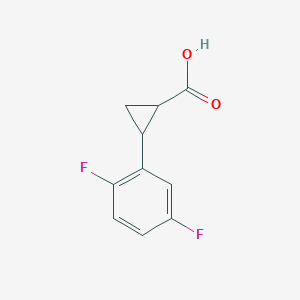

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Descripción general

Descripción

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a compound that belongs to the family of cyclopropane derivatives, characterized by a three-membered ring structure with a carboxylic acid functional group and a difluorophenyl substituent. The presence of fluorine atoms and the cyclopropane ring suggests potential biological activity and interesting chemical properties.

Synthesis Analysis

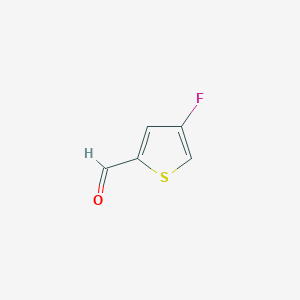

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the DBU-mediated [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thiourea can lead to the formation of 2-aminothiophene-3-carboxylate derivatives, which indicates the versatility of cyclopropane compounds in synthesizing heterocyclic structures . Additionally, the treatment of CF3-bearing cyclopropanes with Et2AlCl can generate stabilized difluorocarbocations, which can be further functionalized to create fluorinated thiophene derivatives . These methods highlight the reactivity of cyclopropane rings and their utility in constructing complex molecules.

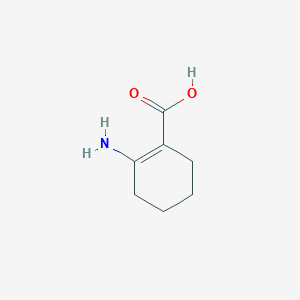

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be quite complex due to the presence of substituents like fluorine atoms and phenyl groups. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid has been determined by X-ray diffraction, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and specific dihedral angles between the phenyl rings and the cyclopropane ring . This suggests that the molecular structure of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid would also exhibit unique geometric features that could influence its reactivity and physical properties.

Chemical Reactions Analysis

Cyclopropane derivatives participate in a variety of chemical reactions. The [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea is an efficient route to synthesize 2-amino-4,5-dihydrothiophenes . Similarly, the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones affords 2,4-cyclopentadien-1-ols, demonstrating the ring-opening reactivity of cyclopropene intermediates . These reactions showcase the potential of cyclopropane derivatives to undergo ring transformations and form diverse structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of fluorine atoms can significantly affect the compound's reactivity due to the electronegativity of fluorine. For example, the triflic acid-catalyzed cycloisomerization reactions of donor-acceptor cyclopropanes can lead to the formation of alkyl 5-arylfuran-2-carboxylates, indicating that the electronic properties of the substituents can direct the outcome of the reaction . The conformational preferences of cyclopropane derivatives, such as those bearing phenyl substituents, have been examined theoretically, which can provide insights into the behavior of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid in various environments .

Aplicaciones Científicas De Investigación

Synthesis of N-Cyclopropanecarboxyl-N′-pyridin-2-yl Thiourea Derivatives

Cyclopropanecarboxylic acid derivatives, including those with difluorophenyl groups, have been explored for their biological activities. Specifically, N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas were synthesized, indicating the versatility of cyclopropanecarboxylic acid frameworks in chemical synthesis. Some compounds exhibited significant herbicidal and fungicidal activities, highlighting the potential of cyclopropane derivatives in agricultural applications (Tian et al., 2009).

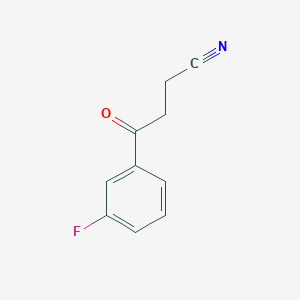

Enzymatic Synthesis of Chiral Intermediates

The use of ketoreductase (KRED) for the transformation of related difluorophenyl compounds into chiral alcohols demonstrates the potential of biocatalysis in creating high-value intermediates for pharmaceutical synthesis. This process was applied to produce an intermediate crucial for the synthesis of Ticagrelor, showcasing the relevance of such chemical frameworks in drug development (Guo et al., 2017).

Development of Chiral Diphosphine Ligands

The synthesis of optically active trans-2,3-bis(diphenylphosphino)-1-methyl-1-cyclopropanecarboxylic acid from related cyclopropanecarboxylic acid derivatives underlines the importance of such structures in creating chiral catalysts for asymmetric synthesis. This work exemplifies the role of cyclopropane-based ligands in enhancing the stereoselectivity of chemical reactions, crucial for producing enantiomerically pure pharmaceuticals (Okada et al., 1992).

Chemical Properties and Reactivity

Cycloisomerization Reactions of Donor-Acceptor Cyclopropanes

Research on the cycloisomerization reactions of donor-acceptor cyclopropanes to form alkyl 5-arylfuran-2-carboxylates highlights the unique reactivity of cyclopropane derivatives. The study demonstrates how the properties of the acid catalyst influence the reaction outcome, offering insights into the manipulation of cyclopropane reactivity for synthetic applications (Zhu et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZJYHGCTGBDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619025 | |

| Record name | 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid | |

CAS RN |

1157698-34-4 | |

| Record name | 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)